5-Chloro-8-hydroxyquinoline
Overview
Description
Mechanism of Action
Target of Action
5-Chloro-8-hydroxyquinoline, also known as cloxyquin, is a derivative of 8-hydroxyquinoline . It primarily targets metal ions, specifically copper and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cell signaling .
Mode of Action
Cloxyquin acts as a metal ionophore, facilitating the transport of copper and zinc ions across cell membranes . Unlike chelators, which deplete cells of metal ions, cloxyquin causes cellular accumulation of these ions . This unique mode of action allows cloxyquin to modulate metal ion homeostasis within cells, potentially disrupting key biochemical processes .
Biochemical Pathways
For instance, in cancer cells, cloxyquin has been proposed to trigger apoptotic cell death through several possible pathways, likely due to toxic intracellular copper accumulation .
Pharmacokinetics
Cloxyquin exhibits rapid and extensive absorption when applied topically . Its interaction with serum albumin, a major protein in blood plasma, suggests a potential role of this protein as a carrier of cloxyquin in blood circulation . This interaction could influence the compound’s distribution, metabolism, and excretion, thereby affecting its bioavailability . Furthermore, a novel polymorph of this compound has been reported to have improved water solubility and faster dissolution rate , which could enhance its pharmacokinetic properties.
Result of Action
At the molecular level, cloxyquin’s interaction with copper and zinc ions can lead to changes in metal ion homeostasis within cells . This can disrupt normal cellular functions and lead to cell death, particularly in cancer cells . At the cellular level, cloxyquin has been found to cause significant cytotoxicity, especially when co-treated with copper (II), resulting in increased intracellular copper .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cloxyquin. For instance, the presence of copper (II) enhances the cytotoxicity of cloxyquin . Additionally, the compound’s stability and activity may be affected by pH, temperature, and the presence of other substances in its environment . It’s also important to note that cloxyquin is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Biochemical Analysis
Biochemical Properties
5-Chloro-8-hydroxyquinoline interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to inhibit the chymotrypsin-like activity of the proteasome, a protein complex that degrades unneeded or damaged proteins in cells . The compound’s interaction with the proteasome is thought to be a key factor in its biological activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It has been found to induce growth inhibition and apoptosis in human ovarian (A2780) and lung (A549) cancer cells in a concentration-dependent manner . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is thought to exert its effects at the molecular level primarily through its interaction with the proteasome . Copper (II) ions have been found to increase the activity of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Cloxyquin can be synthesized through various synthetic routes. One common method involves the chlorination of 8-hydroxyquinoline. The reaction typically uses chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Cloxyquin undergoes several types of chemical reactions, including:
Oxidation: Cloxyquin can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert cloxyquin into various hydroxyquinoline derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the cloxyquin molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cloxyquin has a wide range of scientific research applications:
Chemistry: Cloxyquin is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Cloxyquin shows potential in treating tuberculosis and dermatoses.
Industry: Cloxyquin is used in the development of antimicrobial agents and other pharmaceutical products.
Comparison with Similar Compounds
Cloxyquin is similar to other 8-hydroxyquinoline derivatives, such as:
8-hydroxyquinoline: The parent compound of cloxyquin, known for its antimicrobial properties.
5-chloro-8-quinolinol: Another chlorinated derivative with similar bioactivities.
What sets cloxyquin apart is its specific activation of PPARγ and its potential in cancer research, particularly in inhibiting melanoma cell growth and metastasis .
Properties
IUPAC Name |
5-chloroquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMJYWDVABFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25395-13-5 (hydrochloride) | |
Record name | Cloxyquin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045973 | |
Record name | Cloxyquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-16-5 | |
Record name | 5-Chloro-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cloxyquin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloxyquin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15933 | |
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Record name | cloxyquin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cloxiquine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cloxiquine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35083 | |
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Record name | 8-Quinolinol, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cloxyquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cloxiquine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CLOXYQUIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPF36H1G6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Chloro-8-hydroxyquinoline?
A1: The molecular formula of this compound is C9H6ClNO, and its molecular weight is 179.60 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. Characteristic peaks for this compound are observed in specific wavenumber regions, indicating the presence of C-Cl, C-O, and N-H bonds. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and environment of individual atoms within the molecule. Both 1H NMR and 13C NMR are valuable for characterizing this compound. [, , ]
- UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound shows characteristic absorption bands, which can be used for quantitative analysis. [, , ]
Q3: What is the significance of the gelation behavior observed in this compound?
A3: this compound demonstrates the ability to form gels in aqueous alcohol solutions. [] This property could potentially be valuable in drug delivery systems, where controlled release of the compound is desired.
Q4: How does this compound interact with bovine serum albumin (BSA)?
A4: this compound binds to bovine serum albumin (BSA) primarily through hydrophobic interactions. [] It preferentially interacts with the fatty acid binding site 5 (FA5) of BSA, involving residues like Phe550, Leu531, and Leu574. The quinoline ring and hydroxyl moiety also participate in π-π interactions and hydrogen bonding with BSA residues. []
Q5: What is known about the metabolism and excretion of this compound in rats?
A5: In rats, this compound undergoes metabolism to form glucuronides and sulfates. [] Glucuronides are excreted in both bile and urine, while sulfates are predominantly excreted in urine. The study suggests that the excretion pathways are influenced by factors like molecular weight, plasma protein binding, and susceptibility to enzymatic hydrolysis. []
Q6: What are the potential applications of this compound in material science?
A6: this compound shows promise in material science, particularly in developing organic light-emitting diodes (OLEDs). [, , ] Its ability to form stable complexes with metals, especially zinc, makes it a suitable candidate for emissive layers in OLED devices. [, , ] Further research into its electroluminescent properties and device fabrication could lead to advancements in display technology.
Q7: How effective is this compound as an antibacterial agent when incorporated into polymeric materials?
A7: Studies have shown that incorporating this compound into polymeric materials, such as polylactic acid (PLA) nanofiber membranes, enhances their antibacterial properties. [, ] The controlled release of the compound from the polymer matrix contributes to its long-lasting antibacterial effect. [] This approach holds potential for developing effective wound dressings and other biomedical applications.
Q8: How do structural modifications of this compound influence its complexation with metal ions?
A8: Modifying the structure of this compound, particularly by introducing different substituents on the quinoline ring, significantly impacts its ability to bind with metal ions. [, ] These modifications can alter the electron density distribution within the molecule, affecting its chelating properties and the stability of the resulting metal complexes. [, ] Understanding this structure-activity relationship is crucial for tailoring the compound for specific applications.
Q9: How does the attachment position of this compound to azacrown ethers affect their metal ion selectivity?
A9: The attachment position of this compound to azacrown ethers plays a critical role in determining their metal ion selectivity. [] For instance, attaching it through the 7-position versus the 2-position on the azacrown ring leads to significant differences in the stability constants of complexes formed with various metal ions. [] This highlights the importance of positional isomerism in influencing the compound's interactions with metal ions.
Q10: What role does computational chemistry play in understanding the properties and behavior of this compound?
A10: Computational chemistry, particularly density functional theory (DFT) calculations, has been employed to study the electronic states and energies of this compound and its derivatives. [] These calculations provide valuable insights into the compound's electronic structure, optical properties, and interactions with other molecules, aiding in the design of novel materials and understanding its behavior in various systems.
Q11: What are potential areas for future research on this compound?
A11: this compound presents exciting avenues for future research:
- Drug Development: Exploring its potential as a therapeutic agent for various diseases, considering its known biological activities and exploring new targets. [, ]
- Biomaterial Applications: Investigating its incorporation into different biocompatible polymers and assessing its long-term efficacy and safety for applications like wound healing and drug delivery. [, ]
- Environmental Remediation: Studying its potential for removing heavy metals from contaminated water or soil, considering its metal chelating properties. []
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